BenchChemオンラインストアへようこそ!

Tert-butyl 4-methylpiperidine-4-carboxylate hydrochloride

Medicinal Chemistry Peptide Synthesis Protecting Group Strategy

Tert-butyl 4-methylpiperidine-4-carboxylate hydrochloride (CAS 1989672-82-3) is a 4,4-disubstituted piperidine building block featuring a sterically demanding tert-butyl ester and a geminal methyl group on the piperidine ring, supplied as the hydrochloride salt (MW 235.75 g/mol, ≥95% purity). This scaffold serves as a key intermediate in medicinal chemistry programs targeting diverse therapeutic areas, including CCR5 antagonists, dipeptidyl peptidase-4 (DPP-4) inhibitors, and T-type calcium channel blockers.

Molecular Formula C11H22ClNO2
Molecular Weight 235.75
CAS No. 1989672-82-3
Cat. No. B2744322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-methylpiperidine-4-carboxylate hydrochloride
CAS1989672-82-3
Molecular FormulaC11H22ClNO2
Molecular Weight235.75
Structural Identifiers
SMILESCC1(CCNCC1)C(=O)OC(C)(C)C.Cl
InChIInChI=1S/C11H21NO2.ClH/c1-10(2,3)14-9(13)11(4)5-7-12-8-6-11;/h12H,5-8H2,1-4H3;1H
InChIKeyKWYCVTNECPSTAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 4-Methylpiperidine-4-Carboxylate Hydrochloride (CAS 1989672-82-3): Strategic Sourcing for Heterocyclic Intermediate Procurement


Tert-butyl 4-methylpiperidine-4-carboxylate hydrochloride (CAS 1989672-82-3) is a 4,4-disubstituted piperidine building block featuring a sterically demanding tert-butyl ester and a geminal methyl group on the piperidine ring, supplied as the hydrochloride salt (MW 235.75 g/mol, ≥95% purity) [1]. This scaffold serves as a key intermediate in medicinal chemistry programs targeting diverse therapeutic areas, including CCR5 antagonists, dipeptidyl peptidase-4 (DPP-4) inhibitors, and T-type calcium channel blockers [2]. Its dual functionality—a protected carboxylic acid and a secondary amine—enables orthogonal deprotection and sequential derivatization strategies that are not accessible with unprotected or mono-substituted piperidine analogs.

Why Generic Substitution of Tert-Butyl 4-Methylpiperidine-4-Carboxylate Hydrochloride Compromises Synthetic Reproducibility


Substituting this compound with structurally similar piperidine-4-carboxylate analogs introduces non-trivial risks to multi-step synthetic sequences. The tert-butyl ester provides superior steric shielding against premature hydrolysis compared to methyl or ethyl esters, preserving the carboxylic acid protecting group through orthogonal deprotection conditions . The hydrochloride salt form ensures consistent stoichiometric handling and aqueous solubility (Log S = -2.55, ~0.67 mg/mL in water) , whereas the free base exhibits variable hygroscopicity and batch-dependent handling properties. The geminal 4-methyl substitution restricts conformational flexibility compared to an unsubstituted piperidine ring, influencing downstream stereochemical outcomes in receptor binding or enzyme inhibition applications [1]. These three features—ester steric protection, salt form consistency, and conformational constraint—are interdependent and cannot be simultaneously replicated by any single generic analog.

Quantitative Differentiation Evidence: Tert-Butyl 4-Methylpiperidine-4-Carboxylate Hydrochloride vs. Closest Analogs


Ester Steric Protection: tert-Butyl vs. Methyl/ethyl Ester Hydrolytic Stability in Acidic Deprotection Conditions

The tert-butyl ester of the target compound provides significantly greater resistance to acid-catalyzed hydrolysis than methyl or ethyl ester analogs, enabling selective Boc deprotection (TFA/DCM or HCl/dioxane) without concomitant ester cleavage. This orthogonality is the primary procurement rationale over methyl 4-methylpiperidine-4-carboxylate (CAS 892493-16-2) or ethyl N-Boc-4-methylpiperidine-4-carboxylate (CAS 189442-87-3) . The hydrochloride salt pre-installation further eliminates the variability of in-situ salt formation required when sourcing the free base.

Medicinal Chemistry Peptide Synthesis Protecting Group Strategy

Lipophilicity and Solubility Profile: Optimized logP Window for Blood-Brain Barrier Penetration vs. Piperidine-4-Carboxylic Acid Analogs

The target compound exhibits a consensus Log Pₒ/w of 1.68 (XLOGP3 = 2.29, WLOGP = 2.14, MLOGP = 1.88, SILICOS-IT = 2.08, iLOGP = 0.0) and an ESOL predicted aqueous solubility of 0.67 mg/mL (Log S = -2.55, Solubility Class: Soluble) . This places it within the optimal CNS drug-likeness window (Log P 1–3), whereas the free carboxylic acid analog 4-methylpiperidine-4-carboxylic acid (CAS 162648-32-0) has a LogD₅.₅ of -2.06, reflecting >3000-fold lower effective lipophilicity at physiological pH [1]. This difference translates directly to divergent membrane permeability and blood-brain barrier penetration potential.

Pharmacokinetics CNS Drug Design Physicochemical Profiling

Conformational Constraint: 4-Methyl Substitution Impact on Receptor Binding vs. Unsubstituted Piperidine-4-Carboxylate Scaffolds

The geminal 4-methyl group on the piperidine ring restricts conformational mobility compared to unsubstituted piperidine-4-carboxylate analogs. In the context of CCR5 antagonist development, 4,4-disubstituted piperidine scaffolds (including 4-methyl derivatives) have demonstrated significantly enhanced binding affinity compared to unsubstituted piperidine-4-carboxylate building blocks [1][2]. Literature precedence demonstrates that 4-substituted piperidine derivatives show a structure-activity relationship where 4-methyl substitution is critical for maintaining the bioactive conformation required for target engagement [3].

GPCR Ligands Receptor Binding Stereochemistry

Synthetic Tractability: Orthogonal Deprotection Strategy vs. N-Boc-Protected Diester Analogs

Unlike 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 724790-59-4) which features both N-Boc and ester protection, the target compound bears a free secondary amine as the hydrochloride salt. This enables direct amide coupling or reductive amination without a preliminary deprotection step, saving one synthetic transformation [1]. The N-Boc analog requires TFA or HCl deprotection prior to amine functionalization, introducing an additional step with associated yield loss (~85-90% typical Boc deprotection yield vs. >95% for direct coupling of the free amine) . For laboratories evaluating cost-per-successful-coupling, this reduces reagent costs and purification burden.

Synthetic Methodology Peptide Chemistry Intermediate Sourcing

Procurement-Linked Application Scenarios: Where Tert-Butyl 4-Methylpiperidine-4-Carboxylate Hydrochloride Delivers Measurable Advantage


CCR5 Antagonist Lead Optimization Programs Requiring 4,4-Disubstituted Piperidine Scaffolds

In medicinal chemistry campaigns targeting CCR5-mediated HIV entry inhibition, the 4-methyl-4-carboxylate piperidine motif has been established as a privileged scaffold. Ethyl N-Boc-4-methylpiperidine-4-carboxylate is explicitly cited as a key building block for piperazine-based CCR5 antagonists . The target compound, with its free amine and acid-labile tert-butyl ester, enables divergent library synthesis via parallel amidation at the amine while retaining the protected acid for subsequent coupling. Advanced CCR5 antagonists derived from 4,4-disubstituted piperidines have achieved IC₅₀ values of 0.110 nM in cell-based fusion assays [1], underscoring the value of this scaffold class. Sourcing the hydrochloride salt with consistent purity (≥95%) ensures reproducible initial hit expansion.

T-Type Calcium Channel Blocker Development Leveraging 4-Piperidinecarboxylate Pharmacophore

The 4-piperidinecarboxylate core has been validated as a productive pharmacophore for selective T-type calcium channel (α1G) blockade. Woo et al. (2011) prepared and evaluated a series of 4-piperidinecarboxylate derivatives, identifying compounds with in vitro activity against α1G and hERG selectivity windows (hERG IC₅₀ = 1.57–4.98 μM) [2]. The target compound serves as a direct precursor to this pharmacophore class, with the tert-butyl ester providing a traceless protecting group that can be cleaved to reveal the free carboxylic acid for final target engagement. Programs requiring rapid analoging benefit from the orthogonal reactivity of the free amine hydrochloride, enabling diversification at the piperidine nitrogen without affecting the protected acid.

Peptide Mimetic and Protease Inhibitor Synthesis Requiring Conformationally Constrained Amino Acid Surrogates

The 4-methylpiperidine-4-carboxylate scaffold functions as a constrained analog of γ-amino acids or as a proline surrogate in peptide mimetic design. The direct diastereoselective synthesis methodology reported by Meyers et al. (2001) demonstrates that α-lithiated N-Boc 4-methylpiperidine undergoes electrophilic trapping to yield cis- or trans-4-methylpipecolic acid derivatives with high diastereoselectivity [3]. The target compound's free amine enables direct incorporation into peptide chains via standard coupling chemistry, while the tert-butyl ester ensures compatibility with Fmoc solid-phase peptide synthesis (SPPS) conditions. For laboratories synthesizing protease inhibitors—including those targeting HIV protease or thrombin—the pre-formed hydrochloride salt eliminates the need for in-situ activation and ensures consistent coupling efficiency.

Blood-Brain Barrier Penetrant CNS Probe Synthesis Utilizing Optimized logP Window

The computed consensus Log Pₒ/w of 1.68 places the target compound within the optimal range for CNS penetration (typically Log P 1–3), while the predicted aqueous solubility of 0.67 mg/mL supports formulation for in vivo studies . In contrast, the corresponding free acid (4-methylpiperidine-4-carboxylic acid, CAS 162648-32-0) has a LogD₅.₅ of -2.06, predicting poor passive membrane permeability [4]. For CNS drug discovery programs—including adenosine A2A receptor antagonists for Parkinson's disease or dopamine D4 receptor ligands—procuring the tert-butyl ester ensures the intermediate possesses appropriate physicochemical properties for blood-brain barrier penetration during lead optimization, before final ester deprotection to the active carboxylate species.

Quote Request

Request a Quote for Tert-butyl 4-methylpiperidine-4-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.